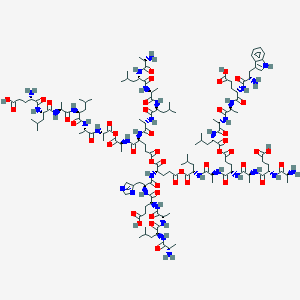
Laga peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Laga peptide, also known as this compound, is a useful research compound. Its molecular formula is C136H215N33O45 and its molecular weight is 3032.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Delivery Systems
Laga peptide has been utilized in the development of advanced drug delivery systems, particularly for targeting acidic environments such as tumors. The peptide's ability to undergo conformational changes in response to pH variations allows it to function effectively as a molecular switch.
Case Study: Caged Proteins Using this compound
- Research Findings : A study demonstrated that the incorporation of GALA peptide into a protein cage resulted in an engineered scaffold that remained intact at physiological pH but dissociated at pH 6.0. This property makes it suitable for targeted drug delivery to acidic tumor sites, enhancing therapeutic efficacy while minimizing side effects .
- Applications : The acid-sensitive nature of this compound-based scaffolds broadens their application in nanotechnology and biomimetic material synthesis, crucial for advancing drug delivery mechanisms.
Immunotherapy
This compound also plays a significant role in immunotherapy, particularly in targeting immune checkpoints like LAG-3 (Lymphocyte Activation Gene 3).
Case Study: PET Tracer Development
- Research Findings : A novel positron emission tomography (PET) tracer, 68Ga-NOTA-XH05, was developed to non-invasively detect LAG-3 expression in melanoma. This tracer utilizes a cyclic peptide with high affinity for LAG-3, demonstrating its potential for evaluating therapeutic responses .
- Significance : The ability to dynamically monitor LAG-3 expression levels may enhance patient stratification for anti-LAG-3 therapies and improve treatment outcomes.
Bioanalytical Methods
The development of sensitive bioanalytical methods utilizing Laga peptides is crucial for quantifying mutated antibodies in pharmacokinetic studies.
Case Study: LC/MS/MS Method Development
- Research Findings : A study established a pepsin digestion-based liquid chromatography-tandem mass spectrometry (LC/MS/MS) method to quantify a LAGA-mutated mouse IgG2a monoclonal antibody. This method achieved a limit of quantitation of 20 ng/mL, providing a robust approach for measuring proteins that are challenging to digest with traditional proteases like trypsin .
- Applications : This innovative method streamlines the analysis of pharmacokinetic samples, facilitating the development of biological therapeutics based on LAGA mutants.
Summary Table of Applications
化学反应分析
Side Reactions and Mitigation Strategies
Common side reactions in peptide synthesis and their suppression methods:
Catalytic Reactions Involving Peptides
Peptides act as asymmetric catalysts in organic transformations:
Advanced Functionalization Techniques
Site-selective modifications enable peptide-polymer conjugates and labeled peptides:
Critical Challenges
Persistent issues in peptide chemistry:
属性
CAS 编号 |
117854-17-8 |
|---|---|
分子式 |
C136H215N33O45 |
分子量 |
3032.4 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C136H215N33O45/c1-59(2)47-92(162-108(182)67(16)138)126(200)150-73(22)113(187)157-88(36-43-103(176)177)125(199)167-97(55-81-57-142-58-144-81)131(205)161-91(134(208)211-104(178)44-38-90(159-114(188)74(23)151-129(203)95(50-62(7)8)165-115(189)75(24)152-127(201)93(48-60(3)4)163-109(183)68(17)139)124(198)155-79(28)133(207)214-132(206)78(27)154-111(185)70(19)149-128(202)94(49-61(5)6)164-116(190)76(25)153-130(204)96(51-63(9)10)166-119(193)83(140)33-40-100(170)171)39-46-106(180)213-136(210)99(53-65(13)14)169-118(192)77(26)148-123(197)89(158-112(186)72(21)147-121(195)86(34-41-101(172)173)156-107(181)66(15)137)37-45-105(179)212-135(209)98(52-64(11)12)168-117(191)71(20)145-110(184)69(18)146-122(196)87(35-42-102(174)175)160-120(194)84(141)54-80-56-143-85-32-30-29-31-82(80)85/h29-32,56-79,81,83-84,86-99,143H,33-55,137-141H2,1-28H3,(H,145,184)(H,146,196)(H,147,195)(H,148,197)(H,149,202)(H,150,200)(H,151,203)(H,152,201)(H,153,204)(H,154,185)(H,155,198)(H,156,181)(H,157,187)(H,158,186)(H,159,188)(H,160,194)(H,161,205)(H,162,182)(H,163,183)(H,164,190)(H,165,189)(H,166,193)(H,167,199)(H,168,191)(H,169,192)(H,170,171)(H,172,173)(H,174,175)(H,176,177)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,81?,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-/m0/s1 |
InChI 键 |
YJAGIIHSFUDVBG-OOEBKATBSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)N |
同义词 |
LAGA LAGA peptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















